(R,R)-Glycopyrrolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-54-2, 475468-09-8 | |
| Record name | threo-Glycopyrronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature, Stereochemistry, and Analogues of Ritropirronium Bromide
Systematic Nomenclature and Isomeric Forms
Definition of Ritropirronium Bromide within the Glycopyrronium (B1196793) Bromide Isomeric Landscape
Ritropirronium bromide is chemically defined as [(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide. nih.gov It is one of the four stereoisomers of glycopyrronium bromide. The glycopyrronium bromide molecule possesses two chiral centers, leading to the potential for four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). Ritropirronium bromide specifically refers to the (2R,3'R)-glycopyrronium bromide isomer. researchgate.net The commercially available drug, glycopyrrolate (B1671915), is often a mixture of stereoisomers. researchgate.net
Table 1: Isomers of Glycopyrronium Bromide
| Isomer Name | Stereochemical Configuration | Relationship to Ritropirronium Bromide |
| Ritropirronium Bromide | (2R,3'R) | The specific single enantiomer. nih.govresearchgate.net |
| (S,S)-Glycopyrronium Bromide | (2S,3'S) | Enantiomer of Ritropirronium Bromide. |
| (R,S)-Glycopyrronium Bromide | (2R,3'S) | Diastereomer of Ritropirronium Bromide. |
| (S,R)-Glycopyrronium Bromide | (2S,3'R) | Diastereomer of Ritropirronium Bromide. |
Stereoisomeric Configurations and Designations of Glycopyrrolate and its Derivatives
The stereochemistry of glycopyrrolate and its derivatives is determined by the configuration at two chiral centers: the carbon atom in the cyclopentylmandelic acid moiety (position 2) and the carbon atom in the pyrrolidinium (B1226570) ring (position 3). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration to each of these centers. msu.edu
The four possible stereoisomers are:
(2R,3'R)-glycopyrronium bromide (Ritropirronium bromide) researchgate.net
(2S,3'S)-glycopyrronium bromide
(2R,3'S)-glycopyrronium bromide
(2S,3'R)-glycopyrronium bromide ebi.ac.uk
The terms "threo" and "erythro" are also used to describe the relative stereochemistry of the diastereomers. Ritropirronium bromide is the threo-diastereomer. nih.govamericanchemicalsuppliers.com The erythro form is a mixture of the (R,R) and (S,S) isomers. americanchemicalsuppliers.com
Relationship and Distinctions from Other Glycopyrronium Bromide Diastereomers
Ritropirronium bromide, as the (2R,3'R) isomer, has a specific three-dimensional arrangement of its atoms that distinguishes it from the other three stereoisomers of glycopyrronium bromide. researchgate.net Its enantiomer is the (2S,3'S) isomer, which is a mirror image and not superimposable. The (2R,3'S) and (2S,3'R) isomers are diastereomers of ritropirronium bromide, meaning they are stereoisomers that are not mirror images of each other. ebi.ac.uk These differences in stereochemistry can lead to variations in pharmacological activity and metabolic profiles among the isomers.
The "Soft Drug" Paradigm in Anticholinergic Compound Design
The concept of "soft drugs" represents a strategic approach in medicinal chemistry to design compounds with improved therapeutic indices. researchgate.netgoogle.com This paradigm is particularly relevant to anticholinergic agents, where localized action is desired with minimal systemic side effects. nih.govnih.govresearchgate.net
Conceptual Framework and Rationale for Soft Anticholinergic Development
The primary goal of the soft drug approach is to create pharmacologically active molecules that exert their therapeutic effect at a specific site and are then rapidly and predictably metabolized to inactive, non-toxic forms upon entering systemic circulation. researchgate.nettandfonline.com For anticholinergics, which are used to block the action of acetylcholine (B1216132) at muscarinic receptors, this design philosophy aims to mitigate common side effects like dry mouth, blurred vision, and urinary retention that arise from systemic exposure. ersnet.orgnih.govnih.govprescqipp.info By designing a molecule with a "soft spot"—a metabolically labile functional group—the drug's action can be confined to the target area, thereby enhancing its safety profile. google.comjchemrev.com
Designed Hydrolysis and Deactivation Mechanisms for Metabolite Control
A key feature of soft drug design is the incorporation of a chemical bond that is susceptible to enzymatic or chemical hydrolysis. frontiersin.orgacs.org In the case of soft anticholinergics like ritropirronium bromide, an ester linkage is often the designated "soft spot." tandfonline.com This ester bond can be readily cleaved by esterase enzymes present in the blood and various tissues. frontiersin.org
The hydrolysis of ritropirronium bromide results in the formation of two inactive metabolites:
Cyclopentylmandelic acid: The acid moiety of the original ester.
N-methylpyrrolidinol: The alcohol moiety of the original ester.
This one-step deactivation process is designed to be efficient and to avoid the formation of reactive or toxic intermediates. researchgate.netresearchgate.net The resulting metabolites are typically more polar and are readily eliminated from the body. The controlled and predictable nature of this metabolic inactivation is a hallmark of the soft drug concept. tandfonline.com
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways for Ritropirronium Bromide and its Precursors
The synthesis of Ritropirronium bromide, which is the (2R,3'R)-stereoisomer of glycopyrronium (B1196793) bromide, is a multi-step process that hinges on the careful selection of chiral precursors and controlled reaction conditions to ensure the desired stereochemistry of the final product. nih.govresearchgate.netsynzeal.com The general approach involves the esterification of a chiral mandelic acid derivative with a chiral pyrrolidinol, followed by quaternization of the resulting tertiary amine.
A common precursor for the acidic portion of the molecule is cyclopentylmandelic acid. For the synthesis of the specific (2R)-enantiomer required for Ritropirronium, optically pure (R)-cyclopentylmandelic acid is utilized. The alcoholic precursor is (R)-N-methyl-3-pyrrolidinol.
The core synthesis typically follows these key stages:
Preparation of Precursors : This involves the synthesis or resolution of the chiral starting materials, namely (R)-cyclopentylmandelic acid and (R)-N-methyl-3-pyrrolidinol.
Esterification : The carboxylic acid and alcohol precursors are coupled to form the ester intermediate, (3'R)-N-methyl-3-pyrrolidinyl (2R)-cyclopentylmandelate.
Quaternization : The nitrogen atom of the pyrrolidine (B122466) ring in the ester intermediate is alkylated, typically with methyl bromide, to yield the final quaternary ammonium (B1175870) compound, Ritropirronium bromide.
Utilization of Chiral Intermediates in Stereoselective Synthesis
The stereoselectivity of the synthesis is paramount in producing Ritropirronium bromide. This is achieved through the use of enantiomerically pure starting materials. nih.govresearchgate.netsynzeal.com The synthesis of related soft anticholinergic analogues has been successfully demonstrated using optically pure (-)-cyclopentylmandelic acid to prepare the corresponding pure 2R isomers. nih.govresearchgate.net This approach ensures that the resulting compounds have the desired stereochemistry at the carbon atom bearing the hydroxyl and cyclopentyl groups.
The chirality at the 3-position of the pyrrolidine ring is also critical and is introduced by using an enantiomerically pure form of N-methyl-3-pyrrolidinol. For Ritropirronium bromide, this would be (R)-N-methyl-3-pyrrolidinol. The use of these chiral building blocks circumvents the need for challenging chiral separations of the final product, which would otherwise be a mixture of diastereomers.
Specific Reaction Conditions for Diastereomer Formation (e.g., Transesterification, Direct Coupling, Mitsunobu Reaction)
Several methods can be employed for the crucial esterification step to form the diastereomeric ester intermediate.
Transesterification : This is a widely used method for the synthesis of glycopyrrolate (B1671915) and its analogues. google.com It typically involves the reaction of an ester of cyclopentylmandelic acid, such as the methyl ester, with N-methyl-3-pyrrolidinol. google.com The reaction is often carried out in the presence of a catalyst. While the original synthesis of glycopyrrolate used metallic sodium, which poses safety concerns on an industrial scale, other catalysts can be employed. google.com
| Reaction | Reactants | Catalyst/Reagents | Key Features |
| Transesterification | Methyl (2R)-cyclopentylmandelate, (3'R)-N-methyl-3-pyrrolidinol | Metallic Sodium or other base | Formation of the desired ester by exchanging the alcohol moiety. |
| Direct Coupling | (2R)-Cyclopentylmandelic acid, (3'R)-N-methyl-3-pyrrolidinol | Carbonyldiimidazole (CDI) | Direct formation of the ester bond, though can be time-consuming. google.com |
| Mitsunobu Reaction | (2R)-Cyclopentylmandelic acid, (3'S)-N-methyl-3-pyrrolidinol | Triphenylphosphine (B44618) (PPh3), Diethyl azodicarboxylate (DEAD) | Proceeds with inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org |
Direct Coupling : Direct esterification of cyclopentylmandelic acid with N-methyl-3-pyrrolidinol can be achieved using coupling reagents such as carbonyldiimidazole (CDI). google.com This method avoids the need to first prepare an ester of the mandelic acid derivative but can require long reaction times. google.com
Mitsunobu Reaction : The Mitsunobu reaction is a powerful tool for esterification that proceeds with complete inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org In the context of Ritropirronium bromide synthesis, if one were to start with (3'S)-N-methyl-3-pyrrolidinol, a Mitsunobu reaction with (2R)-cyclopentylmandelic acid could theoretically yield the desired (3'R)-ester configuration. This reaction typically employs triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org
Quaternization Processes for Terminal Compound Generation
The final step in the synthesis of Ritropirronium bromide is the quaternization of the tertiary nitrogen atom in the pyrrolidine ring of the ester intermediate. researchgate.netsynzeal.comgoogle.com This is a type of alkylation reaction that converts the tertiary amine into a quaternary ammonium salt.
The most common reagent for this transformation is an alkyl halide, typically methyl bromide (CH₃Br), to introduce the second methyl group onto the nitrogen atom. google.com The reaction is generally carried out in a suitable organic solvent. The quaternization process creates a permanent positive charge on the nitrogen atom, a key structural feature of Ritropirronium bromide and other quaternary ammonium anticholinergics.
Synthesis of Soft Anticholinergic Esters (Glycopyrrolate Analogues)
The concept of "soft drugs" has been applied to glycopyrrolate to design analogues with a more favorable therapeutic index. Soft anticholinergics are designed to be active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing side effects. nih.govresearchgate.netsynzeal.com
Strategic Structural Modifications for Controlled Metabolic Lability
The design of soft glycopyrrolate analogues involves introducing metabolically labile ester functionalities into the molecule. nih.govsynzeal.com These esters are susceptible to hydrolysis by esterases present in plasma and tissues, leading to rapid inactivation of the drug.
A common strategy involves modifying the substituents on the quaternary nitrogen atom. Instead of two methyl groups as in glycopyrrolate, one of the methyl groups is replaced with an alkoxycarbonylmethyl group (-CH₂COOR). This creates a metabolically weak point in the molecule. The resulting compounds are N-substituted glycopyrrolate analogues. The rate of hydrolysis, and thus the duration of action, can be fine-tuned by altering the alkyl group (R) of the ester. For instance, ethyl esters have been found to be more stable than the corresponding methyl esters. nih.gov
These modifications are intended to ensure that the drug exerts its effect at the site of application, but should any of it be absorbed into the bloodstream, it is quickly broken down into an inactive metabolite.
Application of Advanced Spectroscopic Techniques (e.g., 1D and 2D NMR) for Stereochemical Elucidation
The synthesis of stereoisomerically pure compounds like Ritropirronium bromide and its analogues necessitates robust analytical methods to confirm their stereochemistry. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is an indispensable tool for this purpose. researchgate.netsynzeal.com
1D NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the atoms in the molecule. However, for complex molecules with multiple chiral centers, 1D spectra can be crowded and difficult to interpret fully.
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide more detailed structural information by revealing correlations between different nuclei. researchgate.netsynzeal.com
COSY experiments identify proton-proton coupling networks, helping to piece together the spin systems within the molecule.
HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with directly attached or more distant carbons, respectively, aiding in the assignment of both proton and carbon signals.
NOESY experiments identify protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the different chiral centers.
By carefully analyzing the data from these advanced NMR experiments, the precise stereochemical configuration of the synthesized molecules can be unambiguously determined.
| Technique | Information Gained | Application in Stereochemical Elucidation |
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical shifts. | Initial characterization of the synthesized compound. |
| 2D COSY | ¹H-¹H coupling correlations. | Tracing the connectivity of protons within the pyrrolidine ring and other parts of the molecule. |
| 2D HSQC/HMBC | ¹H-¹³C correlations (single and multiple bond). | Unambiguous assignment of proton and carbon signals, confirming the overall structure. |
| 2D NOESY | Through-space ¹H-¹H correlations. | Determining the relative orientation of substituents on the chiral centers, confirming the diastereomeric form. |
Molecular Pharmacology and Receptor Interaction Dynamics
Mechanism of Action as a Muscarinic Receptor Antagonist
The primary mechanism of Ritropirronium bromide involves the blockade of muscarinic receptors, which are pivotal in mediating the effects of the parasympathetic nervous system. nih.govwikipedia.org
Ritropirronium bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors. nih.gov It binds to these receptors but does not activate them. ebi.ac.ukdrugbank.com By occupying the receptor's binding site, it prevents the endogenous neurotransmitter, acetylcholine, from binding and eliciting its typical physiological response. nih.govdrugbank.com This competitive inhibition effectively blocks the signal transmission of the parasympathetic nervous system at target organs. nih.govwikipedia.org In the airways, this antagonism of ACh at the muscarinic receptors on airway smooth muscle leads to bronchodilation. nih.govmonash.edu
The molecular blockade of acetylcholine action by Ritropirronium bromide stems from its high-affinity binding to the orthosteric site of the muscarinic receptor, the same site that acetylcholine binds to. monash.edu Unlike acetylcholine, the binding of Ritropirronium bromide does not induce the necessary conformational change in the receptor to trigger downstream intracellular signaling pathways. youtube.com This effectively renders the receptor inactive for the duration that the antagonist is bound, thereby blocking the actions of both endogenous acetylcholine and exogenously administered muscarinic agonists. ebi.ac.ukdrugbank.com
Muscarinic Receptor Subtype Binding Affinity and Selectivity Profiling
There are five known subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are G-protein coupled receptors. nih.gov The binding profile of an antagonist across these subtypes determines its therapeutic efficacy and potential for side effects.
Ritropirronium bromide (as glycopyrrolate) demonstrates high-affinity binding to human muscarinic receptors in the nanomolar range. nih.gov Studies have shown that it binds to M1, M2, and M3 receptor subtypes. nih.gov While it is generally considered to have low selectivity among these subtypes, some evidence suggests a slightly higher affinity for the M3 receptor subtype compared to M1 and M2 receptors. nih.govnih.gov Specifically, a 3- to 5-fold higher affinity for M3 receptors has been observed. nih.govnih.gov Detailed binding affinity data for M4 and M5 subtypes are less extensively characterized in publicly available literature.
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Human Peripheral Lung (Mixed Population) | 0.5 - 3.6 nM |
| Human Airway Smooth Muscle (Predominantly M3) | ~0.5 nM |
| M1 (Rat Cerebral Cortex) | Slightly lower affinity than for M3; M3 affinity is 3-5 fold higher than for M1 and M2. nih.govnih.gov |
| M2 (Rat Heart) | |
| M3 (Rat Submandibular Gland) |
The receptor binding profile of Ritropirronium bromide is often compared to other muscarinic antagonists like ipratropium (B1672105) bromide and tiotropium (B1237716) bromide. Unlike tiotropium, which exhibits kinetic selectivity, glycopyrrolate does not. nih.gov Ipratropium bromide binds to M1, M2, and M3 receptor subtypes with nearly equal high affinity. nih.gov Similarly, glycopyrrolate shows a lack of significant selectivity in its binding interaction with these subtypes. nih.gov However, research indicates that glycopyrrolate possesses a five-fold higher affinity for human airway smooth muscle muscarinic receptors compared to ipratropium bromide. nih.gov Tiotropium also has a high affinity for all muscarinic receptor subtypes and is approximately 10 times more potent than ipratropium. nih.govnih.gov
| Antagonist | Receptor Selectivity Profile | Relative Affinity/Potency |
|---|---|---|
| Ritropirronium Bromide (Glycopyrrolate) | Low selectivity for M1, M2, and M3; 3-5 fold higher affinity for M3 vs M1/M2. nih.govnih.gov | 5-fold higher affinity for human airway smooth muscle receptors than Ipratropium. nih.gov |
| Ipratropium Bromide | Binds to M1, M2, and M3 with almost equal high affinity. nih.govnih.gov | Baseline for comparison. |
| Tiotropium Bromide | Similar high affinity for all subtypes (M1-M5); functionally selective for M3 due to slow dissociation. nih.govnih.gov | Approximately 10-fold more potent than Ipratropium. nih.gov |
Receptor Dissociation Kinetics and Residence Time Analysis
The duration of a drug's effect is not solely determined by its binding affinity but also by its dissociation kinetics—the rate at which it unbinds from its target receptor. nih.gov The time a drug remains bound to its target is known as its residence time. researchgate.netbellbrooklabs.com
Kinetic studies reveal that Ritropirronium bromide dissociates slowly from human airway smooth muscle (HASM) muscarinic receptors. nih.gov This slow dissociation profile is considered the primary mechanism underlying its long duration of action. nih.gov When compared directly with ipratropium bromide in human airways, the duration of action for glycopyrrolate was significantly more prolonged. nih.gov The offset half-life (t₁/₂ [offset]), a measure of the time taken for the functional effect to diminish by half after the drug is removed, was greater than 96 minutes for glycopyrrolate, compared to approximately 59 minutes for ipratropium bromide. nih.gov This extended receptor residence time allows for a sustained blockade of acetylcholine-mediated effects long after the systemic concentration of the drug may have decreased. nih.gov
Information regarding "Ritropirronium bromide" is not currently available in publicly accessible scientific literature.
Extensive searches for data on the molecular pharmacology and receptor interaction dynamics of "Ritropirronium bromide," specifically concerning its on-target and off-target receptor dissociation rates and its differential dissociation profiles from M2 and M3 receptor subtypes, have not yielded any specific results for this compound.
The scientific literature readily contains such detailed kinetic data for other muscarinic receptor antagonists, such as tiotropium bromide and aclidinium (B1254267) bromide. However, "Ritropirronium bromide" does not appear in the search results for peer-reviewed articles, clinical trial data, or pharmacological databases under the requested parameters.
This lack of information prevents the creation of a scientifically accurate article adhering to the user's specific outline. It is possible that "Ritropirronium bromide" is a very new or less common compound, or that the name is misspelled. It is recommended to verify the compound's name and spelling. Without specific data on the dissociation kinetics of Ritropirronium bromide, a detailed analysis as requested cannot be provided.
Preclinical Pharmacological Investigations and Systems Biology
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the affinity and functional antagonism of Ritropirronium bromide at muscarinic acetylcholine (B1216132) receptors (mAChRs).
Quantitative binding assays have been employed to determine the affinity of glycopyrrolate (B1671915) for various muscarinic receptor subtypes. These studies typically measure the inhibition constant (Ki), which is then converted to its negative logarithm (pKi) to represent binding affinity. Glycopyrrolate binds with high affinity to human airway muscarinic receptors, with Ki values reported to be in the nanomolar range (0.5–3.6 nM). nih.gov
Functional studies have determined apparent equilibrium dissociation constants (-log KB), which are analogous to pKi for competitive antagonists. These investigations reveal a degree of selectivity among muscarinic receptor subtypes. nih.gov While some studies suggest no significant selectivity between M1, M2, and M3 receptors, others indicate a 3- to 5-fold higher affinity for the M3 receptor subtype. nih.gov Functional analysis has shown a particularly high potency at the presumed M1 receptor in rabbit vas deferens, with lower affinity for the M2 subtype and intermediate affinity for the M3 subtype. nih.gov
| Muscarinic Receptor Subtype | Apparent -log KB (pKi) | Tissue/Preparation | Reference |
|---|---|---|---|
| M1 (presumed) | > 11 | Rabbit Vas Deferens | nih.gov |
| M2 | 9.09 | Rat Paced Atria | nih.gov |
| M3 | 10.31 | Guinea Pig Ileum | nih.gov |
Functional assays on isolated tissues are critical for assessing the antagonistic effects of a compound in a physiological context. Studies using guinea pig ileum, a classical preparation for evaluating M3 receptor antagonists, have demonstrated that glycopyrronium (B1196793) bromide effectively blocks agonist-induced tonic contractions. nih.gov
In respiratory research, isolated airway tissues are of primary importance. Glycopyrronium has been shown to inhibit the contractile tone of both medium and small human isolated bronchi. nih.gov Further investigations on human and bovine tracheal smooth muscle strips have confirmed its ability to counteract contractions induced by cholinergic agonists. nih.gov These functional assays confirm that the high receptor binding affinity translates into potent antagonism in airway smooth muscle, the primary target for bronchodilator therapy. fda.gov
To specifically characterize its anticholinergic activity, Ritropirronium bromide (as glycopyrrolate) has been tested in tissue models pre-contracted with acetylcholine or other muscarinic agonists like methacholine. In these experiments, the compound demonstrates competitive antagonism, causing a rightward shift in the concentration-response curve of the agonist. nih.gov This indicates that it directly competes with acetylcholine for binding at the muscarinic receptor sites on smooth muscle. fda.govpatsnap.com
Studies on airway smooth muscle have shown that glycopyrrolate effectively protects against methacholine-induced contractions. nih.gov This antagonistic action on cholinergically-mediated bronchospasm is the fundamental mechanism behind its bronchodilatory effect. fda.gov The slow dissociation of glycopyrrolate from muscarinic receptors may contribute to its long duration of action observed in these models. nih.gov
Non-Clinical In Vivo Pharmacological Studies in Animal Models
In vivo studies in animal models are essential to confirm the therapeutic efficacy observed in vitro and to investigate broader physiological effects such as anti-inflammatory activity.
The bronchodilator properties of glycopyrrolate have been confirmed in in vivo animal models. In guinea pigs, a standard model for assessing bronchospastic responses, glycopyrrolate has been shown to provide significant and long-lasting protection against bronchoconstriction induced by cholinergic agents. nih.gov These studies demonstrate that the potent in vitro antagonism of muscarinic receptors translates into effective antibronchospastic activity in a living organism, supporting its use as a bronchodilator. nih.gov
Beyond its role as a bronchodilator, the anti-inflammatory potential of Ritropirronium bromide has been investigated. In a murine model of chronic obstructive pulmonary disease (COPD), where lung inflammation is induced by acute exposure to cigarette smoke (CS), inhaled glycopyrronium bromide demonstrated significant anti-inflammatory effects. nih.gov
Pre-treatment with aerosolized glycopyrronium bromide was found to suppress the accumulation of key inflammatory cells, namely neutrophils and macrophages, in the bronchoalveolar lavage fluid (BALF) of CS-exposed mice. nih.gov Furthermore, the treatment significantly inhibited the CS-induced increases in the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemotactic protein-1 (MCP-1) in lung tissues and BALF. nih.gov These findings suggest that Ritropirronium bromide may exert beneficial effects not only by inducing bronchodilation but also by modulating the underlying inflammatory response in lung diseases. nih.gov
Compound Name Table
| Compound Name |
|---|
| Acetylcholine |
| Atropine |
| Budesonide |
| Glycopyrrolate |
| Glycopyrronium bromide |
| Ipratropium (B1672105) bromide |
| Interleukin-1β (IL-1β) |
| Methacholine |
| Monocyte chemotactic protein-1 (MCP-1) |
| Ritropirronium bromide |
| Rolipram |
| Tiotropium (B1237716) bromide |
Comparative Pharmacodynamic Analyses with Other Anticholinergic Agents in Animal Studies
No studies specifically comparing the pharmacodynamic profile of Ritropirronium bromide with other anticholinergic agents in animal models were found.
Elucidation of Duration of Action in Preclinical Animal Models
Information detailing the duration of action of Ritropirronium bromide in preclinical animal models is not available in the searched scientific literature.
Pharmacokinetic and Metabolic Research in Non-Human Systems
In Vitro Metabolism Studies (e.g., Half-Lives in Plasma, Blood, and Tissue Homogenates)
Specific in vitro metabolism studies detailing the half-lives of Ritropirronium bromide in plasma, blood, or tissue homogenates could not be identified.
In Vivo Pharmacokinetic Profiles in Animal Species
There is no available data on the in vivo pharmacokinetic profile of Ritropirronium bromide in any animal species.
Mechanisms of Clearance and Elimination Characteristics in Non-Human Biological Systems
The mechanisms of clearance and elimination characteristics of Ritropirronium bromide in non-human biological systems have not been described in the available literature.
Evaluation of Systemic Exposure and Accumulation Potential in Animal Models
No studies evaluating the systemic exposure and accumulation potential of Ritropirronium bromide in animal models were found.
Toxicokinetic Considerations in the Context of Non-Clinical Drug Development
Toxicokinetics, a sub-discipline of pharmacology, focuses on the absorption, distribution, metabolism, and excretion (ADME) of a substance at high concentrations, particularly those that may induce toxicity. In the realm of non-clinical drug development, toxicokinetic studies are crucial for interpreting the findings of toxicology studies and for assessing the safety of a new chemical entity before it is administered to humans. These studies establish a relationship between the dose of a compound administered to an animal and the resulting systemic exposure.
In the absence of specific research findings for ritropirronium bromide, this section will describe the typical research findings that are generated during the preclinical toxicokinetic evaluation of a new drug candidate.
Absorption: Following administration, the rate and extent of absorption are determined. For an orally administered compound, this would involve measuring the concentration of the drug in the plasma over time to determine key parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total exposure as represented by the area under the plasma concentration-time curve (AUC). For a compound like ritropirronium bromide, which is a quaternary ammonium (B1175870) compound, oral absorption is generally expected to be low.
Distribution: Studies on distribution aim to understand where the compound goes in the body. This can be investigated through tissue distribution studies in animal models, often using a radiolabeled version of the compound. These studies would determine the concentration of the compound in various organs and tissues, identifying potential sites of accumulation. For a charged molecule like ritropirronium bromide, distribution into the central nervous system is typically limited.
Metabolism: The metabolic fate of a drug candidate is a critical aspect of its toxicokinetic profile. In vitro studies using liver microsomes from different species (including humans) can identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoenzymes). In vivo studies in animals would then aim to identify the major metabolites and their concentrations in plasma, urine, and feces.
Excretion: The routes and rates of excretion of the parent compound and its metabolites are determined. This is typically done through the analysis of urine and feces collected over a period of time after drug administration. The elimination half-life (t1/2) and clearance (CL) are key parameters that describe the rate at which the compound is removed from the body.
The following tables contain hypothetical data to illustrate how toxicokinetic parameters for a compound like ritropirronium bromide might be presented.
Table 1: Hypothetical Single-Dose Toxicokinetic Parameters in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
|---|---|---|---|---|
| 1 | 50 | 1.0 | 200 | 4.0 |
| 10 | 450 | 1.5 | 2100 | 4.2 |
This table illustrates how key toxicokinetic parameters might change with increasing doses in a single-dose study in rats. The data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Tissue Distribution of a Radiolabeled Compound in Rats 24 hours Post-Dose
| Tissue | Concentration (ng-equivalents/g) |
|---|---|
| Plasma | 30 |
| Liver | 150 |
| Kidney | 200 |
| Lung | 80 |
| Brain | 5 |
| Muscle | 25 |
This table provides an example of how the distribution of a compound in various tissues might be presented. The data is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Excretion Profile in Rats Following a Single Intravenous Dose
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Urine (Parent) | 60% |
| Urine (Metabolites) | 15% |
| Feces (Parent) | 20% |
| Feces (Metabolites) | 5% |
| Total Recovered | 100% |
This table illustrates the potential routes and extent of excretion for a compound and its metabolites. The data is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar and Structure Function Relationship Sfr Elucidation
Influence of Stereoisomerism on Muscarinic Receptor Affinity and Pharmacological Activity
Glycopyrronium (B1196793) bromide possesses two chiral centers, one at position 2 of the acyl group and another at position 3' of the pyrrolidinyloxy moiety. This results in the potential for four distinct stereoisomers: (2R, 3'R), (2R, 3'S), (2S, 3'R), and (2S, 3'S). Ritropirronium bromide is the specific (2R, 3'R) stereoisomer. The spatial arrangement of the atoms, or stereochemistry, is a critical determinant of the compound's affinity for muscarinic receptors and its resulting anticholinergic activity.
Research into analogues of glycopyrrolate (B1671915) has consistently demonstrated the importance of the configuration at the C2 position of the acyl group. Studies on various soft analogues revealed that the 2R isomers are significantly more active than their 2S counterparts, with activity differences ranging from 27 to over 4,400 times depending on the specific analogue. This highlights a high degree of stereospecificity at the muscarinic receptor binding site.
Furthermore, when modifications introduce a third chiral center at the quaternary nitrogen, the stereochemistry at the 3' position of the pyrrolidine (B122466) ring also plays a crucial role. In studies of higher alkyl ester soft analogues, receptor binding assays showed that the (2R, 1'R, 3'R) and (2R, 1'S, 3'S) isomers possessed the highest receptor affinity, indicating a complex stereochemical requirement for optimal receptor interaction.
Table 1: Stereoisomers of Glycopyrronium Bromide and Receptor Activity
| Stereoisomer Configuration | Common Name/Component | Relative Activity |
| (2R, 3'R) | Ritropirronium bromide | High |
| (2R, 3'S) | Diastereomer of Ritropirronium | Varies with analogue series |
| (2S, 3'R) | Diastereomer of Ritropirronium | Significantly Lower |
| (2S, 3'S) | Enantiomer of Ritropirronium | Significantly Lower |
Impact of Specific Chemical Modifications on the Overall Pharmacological Profile
Specific chemical modifications of the parent glycopyrrolate structure have been explored to create "soft" anticholinergics. These are compounds designed to exert their therapeutic effect locally and then undergo rapid, predictable metabolic inactivation to non-toxic products, thereby minimizing systemic side effects.
A key modification involves the quaternization of the pyrrolidine nitrogen with an alkoxycarbonylmethyl group, such as a methoxycarbonylmethyl or ethoxycarbonylmethyl group. This transformation converts the parent tertiary amine into a quaternary ammonium (B1175870) salt that contains a metabolically labile ester moiety. This modification creates soft analogues, often referred to as SGM (methoxycarbonylmethyl derivative) and SGE (ethoxycarbonylmethyl derivative).
The introduction of this ester group is designed to make the molecule susceptible to hydrolysis by esterase enzymes in the bloodstream, leading to the formation of a zwitterionic metabolite that is pharmacologically inactive. This planned metabolic pathway is a prime example of how a specific chemical modification can fundamentally alter the pharmacological profile, aiming for a shorter duration of systemic action and an improved safety margin compared to the parent compound.
Correlation of In Vitro and In Vivo Pharmacological Data with Defined Chemical Structures
A cornerstone of drug development is establishing a meaningful correlation between in vitro data (such as receptor binding) and in vivo responses (such as functional antagonism in tissue). For Ritropirronium bromide and its soft analogues, a strong correlation has been observed between their in vitro anticholinergic activity and their effects in isolated organ experiments.
The anticholinergic potency is often quantified in vitro by determining the inhibition constant (Ki) at cloned human muscarinic receptor subtypes (M1, M2, M3, M4). This measures the affinity of the compound for the receptor. The in vivo or ex vivo functional equivalent is the pA2 value, which quantifies the antagonistic power of a drug in a physiological system, such as a guinea pig ileum preparation.
Studies on soft analogues of glycopyrrolate have shown that the pA2 values obtained from ileum contraction experiments are generally comparable to the pKi values from M3 receptor binding studies. This strong in vitro-in vivo correlation (IVIVC) confirms that the receptor binding affinity measured in a cell-free system translates directly to functional antagonism in a complex tissue environment. For instance, a representative soft analogue demonstrated high affinity across multiple muscarinic receptor subtypes.
Table 2: Example Receptor Binding and Functional Antagonism Data for a Soft Glycopyrrolate Analogue
| Assay Type | Receptor/Tissue | Measurement | Value |
| In Vitro Binding | Cloned Human M1 | pKi | 8.89 ± 0.04 |
| In Vitro Binding | Cloned Human M2 | pKi | 8.87 ± 0.05 |
| In Vitro Binding | Cloned Human M3 | pKi | 9.00 ± 0.06 |
| In Vitro Binding | Cloned Human M4 | pKi | 9.52 ± 0.01 |
| In Vivo (Isolated Organ) | Guinea Pig Ileum | pA2 | 8.31 ± 0.05 |
*Data adapted from pa
Comparative Pharmacology and Non Clinical Drug Interaction Studies
Comparison with Other Long-Acting Muscarinic Antagonists (LAMAs) in Preclinical Settings
Preclinical studies have been instrumental in delineating the pharmacological profile of glycopyrronium (B1196793) bromide relative to other LAMAs, such as tiotropium (B1237716) and aclidinium (B1254267). These investigations provide a basis for understanding its activity at the receptor level and its functional effects in respiratory models.
One of the distinguishing features of glycopyrronium is its rapid onset of action compared to tiotropium bromide, which has been observed in some clinical and preclinical contexts. ijcdas.com
| Compound | Receptor Affinity Profile | Key Preclinical Efficacy Findings |
|---|---|---|
| Glycopyrronium Bromide (Ritropirronium bromide) | Higher relative affinity for M3 over M2 receptors. researchgate.netresearchgate.net Lower absolute binding affinity for M2 and M3 receptors compared to aclidinium and tiotropium. researchgate.net | Effectively protects large and small airways from induced constriction. rug.nl Efficacy is considered at least equivalent to tiotropium. researchgate.net |
| Tiotropium Bromide | High affinity for both M2 and M3 receptors. researchgate.net | Established long-acting bronchodilator with proven efficacy in preclinical models. researchgate.net |
| Aclidinium Bromide | High affinity for both M2 and M3 receptors. researchgate.net | Demonstrates effective bronchodilation in preclinical settings. researchgate.net |
The therapeutic action of LAMAs is primarily mediated through their antagonism of the M3 muscarinic acetylcholine (B1216132) receptor on airway smooth muscle, leading to bronchodilation. A key differentiator among LAMAs is their receptor binding profile, particularly concerning the M2 and M3 receptor subtypes.
Glycopyrronium bromide is unique among the currently available LAMAs in that it exhibits a higher relative affinity for the M3 receptor compared to the M2 receptor. researchgate.netresearchgate.net In contrast, aclidinium and tiotropium have high affinity for both M2 and M3 receptors. researchgate.net While the absolute binding affinity of glycopyrronium for M2 and M3 receptors is lower than that of aclidinium and tiotropium, its selectivity for M3 may be advantageous. researchgate.net Antagonism of the M2 autoreceptor can potentially counteract the bronchodilatory effect by increasing acetylcholine release.
Regarding dissociation kinetics, glycopyrronium bromide, aclidinium, and tiotropium all dissociate more rapidly from M2 than from M3 receptors, which contributes to their long duration of action and a degree of kinetic selectivity for the M3 receptor. researchgate.net
| Compound | M3 vs. M2 Receptor Affinity | Dissociation Kinetics |
|---|---|---|
| Glycopyrronium Bromide (Ritropirronium bromide) | Higher relative affinity for M3 over M2. researchgate.netresearchgate.net | Dissociates more rapidly from M2 than M3 receptors. researchgate.net |
| Tiotropium Bromide | High affinity for both M2 and M3. researchgate.net | Dissociates more rapidly from M2 than M3 receptors. researchgate.net |
| Aclidinium Bromide | High affinity for both M2 and M3. researchgate.net | Dissociates more rapidly from M2 than M3 receptors. researchgate.net |
Interactions with Other Pharmacological Classes in Preclinical Models
The combination of LAMAs with other classes of bronchodilators, particularly long-acting beta2-adrenoceptor agonists (LABAs), is a cornerstone of therapy for obstructive lung diseases. Preclinical studies have explored the nature of the interaction between glycopyrronium bromide and LABAs.
Preclinical research has investigated the effects of combining glycopyrronium bromide with LABAs such as indacaterol (B1671819) fumarate (B1241708) and formoterol (B127741) fumarate. One study specifically characterized the pharmacological interaction between glycopyrronium bromide and indacaterol fumarate in human isolated bronchi and small airways. nih.gov Another study in a guinea pig model also looked at the bronchoprotective effects of indacaterol and glycopyrrolate (B1671915) in combination. rug.nl
A key finding from preclinical studies is that the combination of glycopyrronium bromide and a LABA can result in a synergistic, rather than merely additive, bronchodilator effect. In the study using human isolated bronchi, the co-administration of glycopyrronium and indacaterol synergistically inhibited the bronchial tone in both medium and small bronchi. nih.gov This synergistic improvement in bronchodilation is thought to be mediated by an increase in cyclic AMP (cAMP) concentrations in both airway smooth muscle and bronchial epithelium, as well as a decrease in acetylcholine release from the epithelium. nih.gov
Similarly, findings in a guinea pig model suggest that the synergistic bronchoprotective effect of indacaterol and glycopyrrolate is enhanced in the context of chronic obstructive pulmonary disease (COPD). rug.nl Clinical studies with a fixed-dose combination of glycopyrronium bromide and formoterol fumarate have also shown superior bronchodilation compared to glycopyrronium monotherapy, which is consistent with at least an additive, if not synergistic, effect. nih.govresearchgate.net
The synergistic interaction between glycopyrronium bromide and indacaterol appears to be specific to the cholinergic contractile tone, as no such synergy was observed against histaminergic contractility. nih.gov The mechanism of this positive pharmacodynamic interaction involves multiple pathways. The combination of glycopyrronium and indacaterol was found to reduce the release of acetylcholine from the epithelium and enhance cAMP levels in both bronchi and epithelial cells. nih.gov This effect on cAMP was inhibited by a selective KCa++ channel blocker, iberiotoxin, indicating the involvement of these channels in the synergistic response. nih.gov The role of the cAMP-dependent pathway was further supported by the synergistic effect observed between the adenylate cyclase activator forskolin (B1673556) and glycopyrronium. nih.gov
Advanced Methodological Approaches in Ritropirronium Bromide Research
Analytical Techniques for Compound Characterization and Stereochemical Purity Determination
The structural elucidation and determination of stereochemical purity of ritropirronium bromide and its analogues are fundamental aspects of its research. Due to the presence of two chiral centers in the glycopyrrolate-like structure, ritropirronium bromide can exist as four distinct stereoisomers. The specific (2R, 3'R) configuration is designated as ritropirronium bromide. ingentaconnect.com
A variety of advanced analytical techniques are employed to characterize these stereoisomers and ensure the purity of the desired compound. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) have proven to be powerful tools for the separation and analysis of chiral compounds like ritropirronium bromide. wikipedia.orgmdpi.comamericanpharmaceuticalreview.comjiangnan.edu.cn Chiral stationary phases (CSPs) are often utilized in HPLC to achieve enantioseparation. wikipedia.org These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Nuclear Magnetic Resonance (NMR) spectroscopy, including various 1D and 2D techniques, is indispensable for the structural elucidation of the individual stereoisomers. ingentaconnect.com These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, confirming the stereochemistry at the chiral centers. The separation of these stereoisomers can be challenging, often requiring a combination of chromatographic methods and crystallization techniques. ingentaconnect.com
The importance of determining enantiomeric purity is underscored by the fact that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles. wikipedia.orgamericanpharmaceuticalreview.com Regulatory agencies increasingly favor the development of single enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects. americanpharmaceuticalreview.com
Key Analytical Techniques for Ritropirronium Bromide and Analogues:
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation of stereoisomers, determination of enantiomeric purity. | wikipedia.orgamericanpharmaceuticalreview.com |
| Capillary Electrophoresis (CE) | Chiral separation and analysis. | wikipedia.orgmdpi.comjiangnan.edu.cn |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Structural elucidation and confirmation of stereochemistry. | ingentaconnect.com |
| Mass Spectrometry (MS) | Often coupled with chromatography (LC-MS/MS) for highly selective analysis in biological matrices. | americanpharmaceuticalreview.com |
Development and Application of In Vitro Models for Receptor and Functional Studies
In vitro models are essential for characterizing the pharmacological profile of ritropirronium bromide, particularly its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are crucial in mediating the effects of acetylcholine in various tissues, including airway smooth muscle.
Receptor binding studies are a cornerstone of in vitro analysis. These assays, often using radiolabeled ligands, determine the affinity of ritropirronium bromide for different muscarinic receptor subtypes (M1, M2, M3, etc.). For instance, studies on related compounds like tiotropium (B1237716) bromide have utilized [3H]tiotropium bromide to assess binding affinity in human lung tissue. nih.gov Such studies have demonstrated that some anticholinergic agents exhibit slow dissociation from M3 receptors, which are located on airway smooth muscle, and faster dissociation from M2 autoreceptors on cholinergic nerve terminals. nih.gov This kinetic profile may contribute to a prolonged duration of action.
Functional in vitro studies on isolated tissues and cells provide insights into the physiological effects of ritropirronium bromide. For example, the inhibitory effect of anticholinergic compounds on cholinergic nerve-induced contractions of guinea-pig and human airway smooth muscle can be quantified. nih.gov These experiments help to determine the potency and duration of action of the compound.
The development of cell lines expressing specific muscarinic receptor subtypes allows for more targeted investigations. These models are valuable for dissecting the molecular mechanisms of action and for screening new compounds with potentially improved selectivity.
Key In Vitro Models and Assays:
| Model/Assay | Purpose | Key Findings/Applications | Reference |
| Receptor Binding Assays | Determine the affinity of the compound for muscarinic receptor subtypes. | Characterize the binding profile of ritropirronium bromide and its analogues. | nih.gov |
| Isolated Organ Bath Studies (e.g., tracheal strips) | Assess the functional antagonist activity on smooth muscle contraction. | Quantify the potency and duration of the inhibitory effect on airway smooth muscle. | nih.gov |
| Cell Lines with Transfected Receptors | Investigate interactions with specific human muscarinic receptor subtypes. | Elucidate the selectivity and molecular pharmacology of the compound. | nih.gov |
| Radioligand Binding on Tissue Homogenates | Measure receptor density and binding kinetics in relevant tissues like lung. | Provide insights into the tissue-specific interactions of the drug. | nih.gov |
Strategic Use of Animal Models in Pharmacological and Preclinical Research
Animal models play a critical role in the preclinical evaluation of ritropirronium bromide, providing essential data on its in vivo efficacy, pharmacokinetics, and pharmacodynamics before it can be considered for human trials. The selection of an appropriate animal model is crucial and depends on the specific research question. nih.govresearchgate.net
For respiratory research, particularly for conditions like Chronic Obstructive Pulmonary Disease (COPD), various animal models are utilized, including mice, rats, and guinea pigs. nih.govtobaccoinduceddiseases.orgarchbronconeumol.org These models can be induced by exposure to cigarette smoke, lipopolysaccharide (LPS), or elastase to mimic the pathological features of human COPD. nih.govtobaccoinduceddiseases.orgnih.gov Guinea pigs are considered a good model for COPD as they are susceptible to developing the disease after a few months of exposure. archbronconeumol.org
In these animal models, the efficacy of ritropirronium bromide can be assessed by measuring parameters such as tracheal responsiveness to bronchoconstrictors and lung inflammation. tobaccoinduceddiseases.org Preclinical studies in animal models have been instrumental in the development of other anticholinergic drugs, demonstrating their ability to produce potent and long-lasting bronchodilation. nih.gov
It is important to acknowledge the limitations of animal models, as no single model can fully replicate the complexity of human disease. nih.gov However, they remain an indispensable tool in preclinical drug development, helping to bridge the gap between in vitro findings and clinical application. nih.govmdpi.com
Commonly Used Animal Models in Respiratory Research:
| Animal Model | Method of Induction | Key Parameters Measured | Reference |
| Guinea Pig | Cigarette smoke exposure, LPS instillation | Tracheal responsiveness, lung inflammation, emphysema development. | tobaccoinduceddiseases.orgarchbronconeumol.org |
| Mouse | Cigarette smoke exposure, elastase instillation | Airway inflammation, airspace enlargement, lung function. | nih.gov |
| Rat | Cigarette smoke exposure | Lung pathological changes, inflammatory cell infiltration. | tobaccoinduceddiseases.orgarchbronconeumol.org |
Computational and In Silico Modeling Approaches in Drug Discovery and Design
Computational and in silico modeling have become indispensable tools in modern drug discovery, offering a rational and efficient approach to the design and optimization of new therapeutic agents like ritropirronium bromide. fmhr.orgresearchgate.netbeilstein-journals.org These methods can significantly reduce the time and cost associated with drug development. fmhr.org
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target receptor. researchgate.net By creating a homology model of the target receptor, such as the M3 muscarinic receptor, researchers can analyze the interactions that differentiate agonists from antagonists. researchgate.net These studies can reveal key structural features required for potent and selective binding. For instance, in silico analyses have suggested that a positively charged nitrogen is crucial for cation-π interactions with the M3 receptor for both agonists and antagonists. researchgate.net
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal transient binding events and allosteric interactions that may not be apparent from static crystal structures. For example, MD simulations of tiotropium with the M3 receptor suggested transient binding to an allosteric site in the extracellular vestibule, which may contribute to its pharmacological profile. nih.govrug.nlnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique used to correlate the chemical structure of a series of compounds with their biological activity. fmhr.org This information can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective molecules.
The integration of these computational approaches provides a powerful platform for the rational design of new drugs, including analogues of ritropirronium bromide with improved therapeutic properties. diva-portal.org
Key Computational Approaches in Drug Design:
| Computational Method | Application | Insights Gained | Reference |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to its receptor. | Identifies key interactions and guides the design of more potent compounds. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Reveals dynamic aspects of ligand-receptor binding, including allosteric effects. | nih.govrug.nlnih.gov |
| Homology Modeling | Creates a 3D model of a protein based on the known structure of a related protein. | Enables structure-based drug design when an experimental structure is unavailable. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicts the activity of new compounds and helps to optimize lead structures. | fmhr.org |
Emerging Research Areas and Future Perspectives for Ritropirronium Bromide
Exploration of Novel Academic Applications Beyond Established Indications
While ritropirronium bromide's clinical use is predominantly in respiratory medicine, its potent and selective anticholinergic activity makes it a valuable tool in academic research to explore the role of muscarinic receptors in various physiological and pathophysiological processes.
Recent preclinical research has demonstrated its potential in mitigating lung inflammation and airway remodeling. In a mouse model of subchronic cigarette smoke exposure, glycopyrronium (B1196793) bromide was found to suppress elevations in inflammatory scores, epithelial thickness, and peribronchial collagen deposition. nih.gov It also alleviated the increase in inflammatory cells and chemokines in bronchoalveolar lavage fluid. nih.gov These findings suggest a role beyond simple bronchodilation, pointing towards anti-inflammatory and anti-remodeling effects that could be significant in the broader context of chronic inflammatory lung diseases.
Furthermore, the utility of glycopyrronium (the active cation in ritropirronium bromide) is being explored in other fields. For instance, its ability to reduce gland secretion and smooth muscle contraction is being investigated for preventing nausea and vomiting after certain medical procedures. nih.gov There is also emerging research into the potential of combining quaternary ammonium (B1175870) anti-cholinergic agents like glycopyrrolate (B1671915) with acetyl-cholinesterase inhibitors to treat cognitive impairment, a novel therapeutic concept aimed at modifying the progression of diseases like dementia with Lewy Bodies. google.com
Development of Next-Generation Anticholinergic Compounds Based on the Ritropirronium Bromide Pharmacophore
The pharmacophore of ritropirronium bromide, characterized by its quaternary ammonium head and ester-containing side chain, serves as a scaffold for the design of novel anticholinergic agents with improved therapeutic profiles. A key area of development is the creation of "soft" anticholinergic drugs. These compounds are designed to be active at the site of application but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby minimizing side effects.
Researchers have synthesized analogues of glycopyrrolate that are locally active but systemically inactive, which could enhance their therapeutic index. These soft drugs are designed to have a controlled and predictable metabolism, offering the potential for targeted local effects with a reduced risk of the systemic anticholinergic adverse events often associated with this class of drugs.
Further Elucidation of Intracellular Molecular Mechanisms and Signaling Pathways
Ritropirronium bromide exerts its effects by competitively antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs). The five subtypes of mAChRs (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Glycopyrronium has a high affinity for M1 and M3 receptors, and to a lesser extent, M2 receptors. nih.gov
The binding of an antagonist like ritropirronium bromide to these receptors blocks the downstream signaling cascades initiated by acetylcholine. The primary signaling pathways affected include:
M3 Receptor Pathway : M3 receptors are predominantly coupled to Gq/11 proteins. bohrium.com Antagonism of these receptors by ritropirronium bromide inhibits the activation of phospholipase C (PLC). researchgate.net This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent mobilization of intracellular calcium from the endoplasmic reticulum is therefore suppressed. nih.govmoleculardevices.commdpi.comeurofinsdiscovery.comspringernature.com This mechanism is central to its bronchodilator and antisecretory effects.
M2 Receptor Pathway : M2 receptors are coupled to Gi/o proteins. Their antagonism can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase. Research comparing glycopyrronium and tiotropium (B1237716) in a rat model has been used to generate an integrated model of systemic M2 muscarinic receptor occupancy to predict cardiovascular safety profiles. novartis.com
Future research aims to further dissect the nuanced interactions of ritropirronium bromide with these signaling pathways. High-throughput calcium mobilization assays are instrumental in characterizing the potency and efficacy of new compounds at Gq-coupled receptors. nih.govmoleculardevices.commdpi.comeurofinsdiscovery.comspringernature.com
| Receptor Subtype | G-Protein Coupling | Primary Effector | Second Messengers | Physiological Effect of Antagonism |
| M1 | Gq/11 | Phospholipase C | IP3, DAG, Ca2+ | Reduced glandular secretion |
| M2 | Gi/o | Adenylyl Cyclase | ↓ cAMP | Increased heart rate (cardiac effects) |
| M3 | Gq/11 | Phospholipase C | IP3, DAG, Ca2+ | Smooth muscle relaxation, reduced secretion |
Advancements in Synthetic Methodologies for Analogues and Related Chemical Entities
The synthesis of ritropirronium bromide and its analogues is an active area of chemical research, with a focus on developing more efficient, scalable, and stereoselective methods. As a quaternary ammonium compound, its synthesis presents unique challenges. nih.gov
Recent advancements have focused on:
Stereoselective Synthesis : Given that the biological activity of glycopyrrolate resides in specific stereoisomers, developing stereoselective synthetic routes is crucial. New processes are being developed that are more stereospecific and stereoselective, which is particularly important for large-scale manufacturing. google.com
Novel Quaternary Ammonium Compounds : There is ongoing research into the synthesis of a wide array of novel quaternary ammonium compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. semanticscholar.orgemory.edu These synthetic strategies can often be adapted for the creation of new ritropirronium bromide analogues.
Synthesis of Lipophilic Salts : To modify the pharmacokinetic properties of glycopyrronium, researchers have developed processes for the synthesis of lipophilic fatty acid salts of the compound. googleapis.com
Process Optimization : Efforts are continuously being made to develop more cost-effective and environmentally friendly synthetic processes for glycopyrronium bromide and its salts, such as glycopyrrolate tosylate, to make them more suitable for high-volume industrial production. google.comgoogle.com
These advancements in synthetic chemistry are pivotal for the exploration of new therapeutic applications and the development of next-generation anticholinergic drugs based on the ritropirronium bromide scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ritropirronium bromide, and how can purity be validated during synthesis?
- Methodological Answer : Ritropirronium bromide synthesis typically involves quaternization of a tertiary amine precursor with a brominated alkylating agent under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Post-synthesis, purity validation requires a combination of spectroscopic techniques (e.g., H/C NMR for structural confirmation) and chromatographic methods (e.g., HPLC with UV detection, as per pharmacopeial guidelines for related bromide compounds). Quantitative impurity analysis should follow USP recommendations, such as using relative response factors for hygroscopic impurities .
Q. Which pharmacopeial analytical methods are applicable for quantifying ritropirronium bromide and its related substances?
- Methodological Answer : USP monographs for structurally similar neuromuscular blockers (e.g., vecuronium bromide) recommend reversed-phase HPLC with a C18 column, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and UV detection at 210–220 nm. System suitability tests should include resolution between ritropirronium bromide and its des-bromo analog. For impurity profiling, adopt the revised USP approach using spiked solutions for peak identification rather than unstable reference standards .
Q. How should researchers design in vitro assays to evaluate ritropirronium bromide’s receptor-binding affinity?
- Methodological Answer : Use radioligand displacement assays (e.g., H-labeled antagonists) on isolated tissue preparations (e.g., guinea pig ileum) to measure muscarinic receptor affinity. Include positive controls (e.g., atropine) and negative controls (vehicle-only) to validate assay specificity. Data normalization should account for nonspecific binding, and EC/IC values must be calculated using nonlinear regression models .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy data for ritropirronium bromide?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). To address this:
- Perform parallel studies measuring plasma/tissue concentrations via LC-MS/MS alongside efficacy endpoints.
- Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro receptor affinity with observed in vivo effects.
- Validate findings through dose-response studies in multiple animal models, ensuring statistical power ( per group) and blinded data analysis .
Q. How can researchers optimize chromatographic conditions to separate ritropirronium bromide from structurally similar degradation products?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to optimize HPLC parameters:
Factors : Column temperature (25–40°C), mobile phase pH (2.5–4.5), gradient slope (1–5% acetonitrile/min).
Response Variables : Resolution (), peak symmetry (tailing factor < 2.0).
Validation : Use forced degradation studies (acid/base hydrolysis, oxidation) to generate degradation products. Confirm peak identities via HRMS and co-injection with synthesized impurities .
Q. What statistical approaches are critical for analyzing dose-dependent toxicological data in preclinical studies of ritropirronium bromide?
- Methodological Answer : For non-linear dose-response relationships (e.g., hormetic effects), apply mixed-effects models to account for inter-subject variability. Use the Akaike Information Criterion (AIC) to compare logistic vs. Emax models. For histopathological data, apply ordinal logistic regression with Bonferroni correction for multiple comparisons. All analyses should be pre-specified in the study protocol to avoid bias .
Q. How can researchers address batch-to-batch variability in ritropirronium bromide’s physicochemical stability during long-term storage?
- Methodological Answer : Implement accelerated stability studies (40°C/75% RH for 6 months) with orthogonal stability-indicating methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
